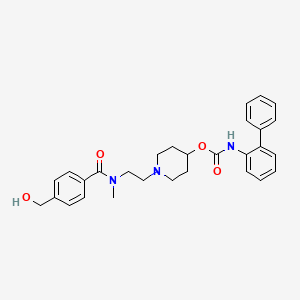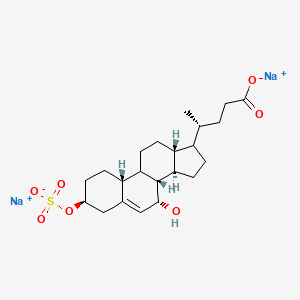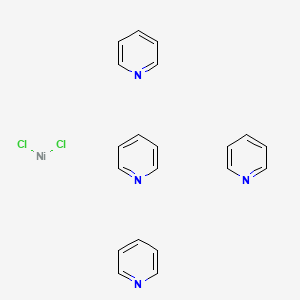
(Nicl2(PY)4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a nickel complex where the nickel ion is coordinated by four pyridine ligands and two chloride ions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrapyridyl nickel (II) dichloride can be synthesized through the reaction of nickel(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of nickel(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
NiCl2+4C5H5N→NiCl2(C5H5N)4
Industrial Production Methods
In an industrial setting, the production of tetrapyridyl nickel (II) dichloride involves similar principles but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrapyridyl nickel (II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The pyridine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with tetrapyridyl nickel (II) dichloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Tetrapyridyl nickel (II) dichloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrapyridyl nickel (II) dichloride involves its ability to coordinate with various ligands and participate in electron transfer processes. The nickel ion in the complex can undergo changes in oxidation state, facilitating various catalytic reactions. The pyridine ligands stabilize the nickel ion and influence its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(II) chloride: A simpler nickel complex without pyridine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Nickel(II) 2,2’-bipyridine complex: A nickel complex with bipyridine ligands.
Uniqueness
Tetrapyridyl nickel (II) dichloride is unique due to its specific coordination environment, which provides distinct reactivity and stability compared to other nickel complexes. The presence of four pyridine ligands allows for versatile applications in catalysis and coordination chemistry .
Eigenschaften
Molekularformel |
C20H20Cl2N4Ni |
|---|---|
Molekulargewicht |
446.0 g/mol |
IUPAC-Name |
dichloronickel;pyridine |
InChI |
InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
InChI-Schlüssel |
KIESYLFSGNDAGD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[5-[1-(2,5-disulfophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonic acid](/img/structure/B13435417.png)
![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)

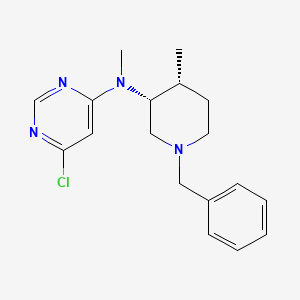

![N-[(2S,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13435435.png)

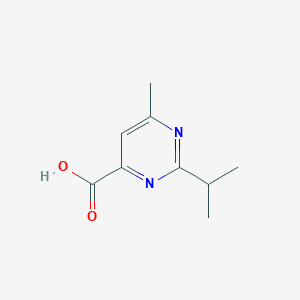
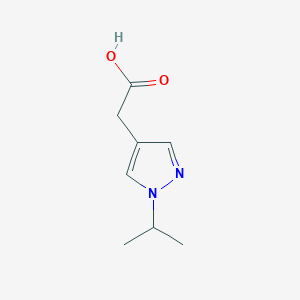
![N-[3-[[5-chloro-2-[4-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B13435455.png)
